

Application Notes and Protocols for PD173074 Administration in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **PD173074**, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in various animal models. The following sections detail the administration routes, dosages, and relevant protocols to guide researchers in designing and executing preclinical studies.

Summary of Quantitative Data

The following tables summarize the quantitative data on **PD173074** administration and its effects in animal studies.

Table 1: In Vivo Efficacy of PD173074 in Xenograft Models



Cancer Type	Animal Model	Cell Line	Administr ation Route	Dosage	Treatmen t Duration	Outcome
Small Cell Lung Cancer (SCLC)	Nude Mice	H-510 Xenograft	Oral	Not Specified	28 days	Impaired tumor growth, increased median survival.[1]
Small Cell Lung Cancer (SCLC)	Nude Mice	H-69 Xenograft	Oral	Not Specified	28 days	Complete tumor responses in 50% of mice lasting >6 months.[1]
Bladder Cancer	Nude Mice	MGH-U3, RT112, SW780 Xenografts	Intraperiton eal (i.p.)	20 mg/kg/day	Not Specified	Significantl y delayed tumor growth.
Multiple Myeloma	Nude Mice	KMS11 Xenograft	Not Specified	Not Specified	Not Specified	Delayed tumor growth and increased survival.[2]
Angiogene sis Model	Swiss Webster Mice	Corneal Angiogene sis	Intraperiton eal (i.p.)	1-2 mg/kg/day	Not Specified	Dose- dependent blockage of FGF or VEGF- induced angiogene sis.[2]



Table 2: Pharmacokinetic and Formulation Data for PD173074



Parameter	Value/Informati on	Animal Model	Administration Route	Source
Half-life (t½)	Short half-life noted, necessitating twice-daily dosing in some studies. Specific quantitative data (e.g., hours) is not available in the reviewed literature.	Mice	In vivo	[2]
Cmax (Maximum Concentration)	Not available in the reviewed literature.	-	-	-
Tmax (Time to Maximum Concentration)	Not available in the reviewed literature.	-	-	-
Vehicle for Oral Administration	Buffer	Mice	Oral	[1]
Vehicle for Intraperitoneal Administration	DMSO	Newborn CD1 Mice	Intraperitoneal	
Vehicle for Topical Administration	Acetone	Mice	Topical	[4]
Recommended Formulation (for in vivo use)	1. Prepare a 150 mg/mL stock solution in DMSO. 2. Take 20 μL of the DMSO stock and add to 400 μL of	Not Specified	Not Specified	[2]



PEG300, mix

until clear. 3. Add

 $50 \, \mu L$ of

Tween80 and

mix until clear. 4.

Add 530 μL of

ddH2O to reach

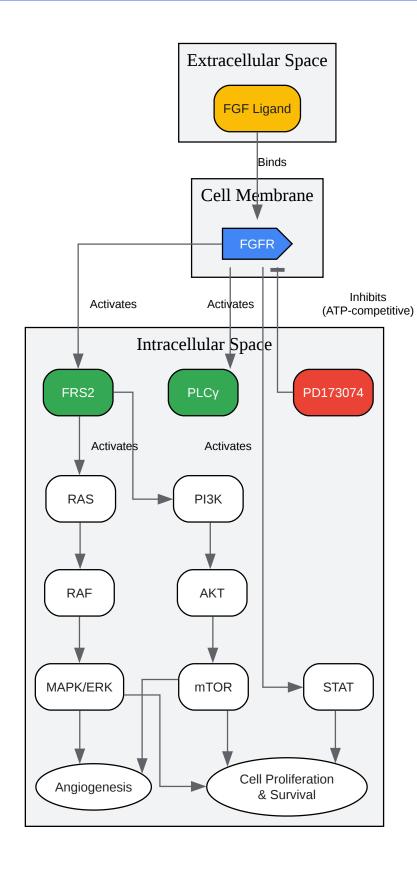
a final volume of

1 mL.

Signaling Pathway

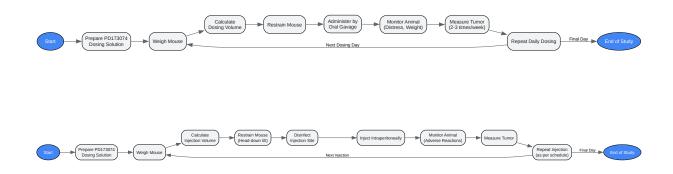
PD173074 primarily targets FGFRs, inhibiting their autophosphorylation and subsequent downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.





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